molecular formula C19H18N6OS B2919988 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251564-57-4

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2919988
CAS No.: 1251564-57-4
M. Wt: 378.45
InChI Key: JIUPXISBHDGYIC-UHFFFAOYSA-N
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Description

This compound is a triazole-4-carboxamide derivative featuring a 4,5-dimethylthiazole moiety linked to a 2-methylquinoline group. Its structure integrates heterocyclic systems known for pharmacological relevance:

  • Triazole: Contributes to hydrogen bonding and π-π stacking interactions, critical for target binding .
  • Thiazole: Enhances metabolic stability and modulates electronic properties .

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-10-8-9-14-15(20-10)6-5-7-16(14)22-18(26)17-12(3)25(24-23-17)19-21-11(2)13(4)27-19/h5-9H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUPXISBHDGYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(N(N=N3)C4=NC(=C(S4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.

    Formation of the Triazole Ring:

    Coupling with Quinoline Derivative: The final step involves coupling the triazole-thiazole intermediate with a quinoline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.

    Purification Techniques: Use of chromatography, recrystallization, or other purification methods to obtain the desired product in pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might:

    Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Bind to Receptors: Modulate receptor activity to produce a therapeutic effect.

    Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromo in compound 9c ) enhance antitumor potency, likely due to increased electrophilicity and target affinity.
  • Quinoline vs. Phenyl: The 2-methylquinoline in the target compound may improve DNA intercalation compared to simpler aryl groups, as seen in quinoline-based kinase inhibitors .
  • Methylation on thiazole: The 4,5-dimethyl substitution likely reduces oxidative metabolism, extending half-life relative to non-methylated analogs .

Comparison with and :

  • uses propargyl ether intermediates for triazole assembly, whereas employs hydrazonoyl halides for thiadiazole formation .
  • The target compound’s quinoline amine may require milder coupling conditions (e.g., HATU/DIPEA) to prevent decomposition .

Structure-Activity Relationships (SAR)

  • Triazole Position : 1,2,3-triazole at position 4 (vs. 1,4-disubstituted) optimizes steric compatibility with target binding pockets .
  • Thiazole Substitution : 4,5-Dimethyl groups enhance lipophilicity (logP ~3.2 predicted) compared to unsubstituted thiazoles (logP ~2.1), improving membrane permeability .
  • Quinoline vs. Benzimidazole: Quinoline’s planar structure may favor intercalation in DNA or topoisomerase inhibition, whereas benzimidazole analogs (e.g., 9a–e ) show weaker DNA binding.

Biological Activity

The compound 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a thiazole ring, a quinoline moiety, and a triazole backbone. Its molecular formula is C18H18N4OSC_{18}H_{18}N_4OS, with a molecular weight of approximately 358.43 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.50
A549 (Lung)26.00
HepG2 (Liver)17.82

The compound exhibited mechanisms of action that include apoptosis induction and cell cycle arrest, which were confirmed through flow cytometry and Western blot analysis.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. It was tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes:

EnzymeIC50 (µM)Selectivity Index
COX-16.343.03
COX-20.71

The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Inhibition of Kinases : Studies indicate that it may inhibit specific kinases involved in cell proliferation and survival, contributing to its anticancer effects .
  • Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins, thus alleviating inflammation .

Case Studies

A recent case study investigated the effects of this compound on glioblastoma multiforme (GBM). The results indicated a significant reduction in tumor growth in animal models treated with the compound compared to controls. Histological analysis revealed decreased cell proliferation markers and increased apoptosis in treated tissues .

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